molecular formula C23H23NO6 B12171364 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Cat. No.: B12171364
M. Wt: 409.4 g/mol
InChI Key: MEVONRAEJBXSDP-UHFFFAOYSA-N
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Description

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves the following steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with beta-ketoesters in the presence of a strong acid catalyst.

    Introduction of the Trimethyl Groups: The trimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Attachment of the N-[(benzyloxy)carbonyl]-beta-alaninate Moiety: This step involves the coupling of the coumarin core with N-[(benzyloxy)carbonyl]-beta-alaninate using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the coumarin core, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate
  • 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate
  • [(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]-acetic acid

Uniqueness

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is unique due to the presence of the N-[(benzyloxy)carbonyl]-beta-alaninate moiety, which imparts distinct chemical and biological properties. This moiety can enhance the compound’s solubility, stability, and bioavailability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

(3,4,8-trimethyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C23H23NO6/c1-14-15(2)22(26)30-21-16(3)19(10-9-18(14)21)29-20(25)11-12-24-23(27)28-13-17-7-5-4-6-8-17/h4-10H,11-13H2,1-3H3,(H,24,27)

InChI Key

MEVONRAEJBXSDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)CCNC(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

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